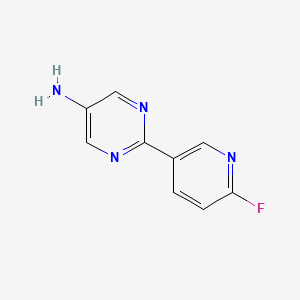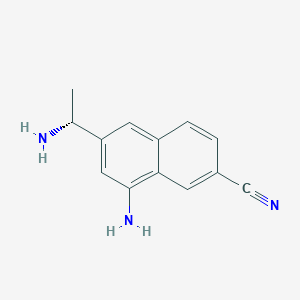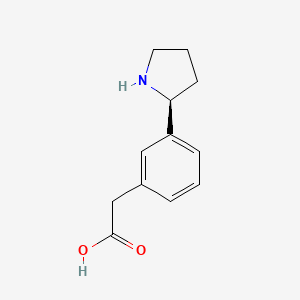
(S)-2-(3-(Pyrrolidin-2-yl)phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(3-(Pyrrolidin-2-yl)phenyl)acetic acid is a chiral compound that features a pyrrolidine ring attached to a phenylacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-(Pyrrolidin-2-yl)phenyl)acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Introduction of the Acetic Acid Moiety: This step often involves the use of a Grignard reagent followed by oxidation to form the acetic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high enantioselectivity and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(3-(Pyrrolidin-2-yl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the pyrrolidine ring to a lactam.
Reduction: The phenylacetic acid moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under appropriate conditions.
Major Products
Oxidation: Formation of lactams.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
(S)-2-(3-(Pyrrolidin-2-yl)phenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of complex molecules and materials.
Mécanisme D'action
The mechanism of action of (S)-2-(3-(Pyrrolidin-2-yl)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenylacetic acid moiety can interact with active sites, leading to inhibition or activation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(3-(Pyrrolidin-2-yl)phenyl)acetic acid: The enantiomer of the compound, which may have different biological activities.
Phenylacetic acid derivatives: Compounds with similar structures but different substituents on the phenyl ring.
Pyrrolidine derivatives: Compounds with variations in the pyrrolidine ring structure.
Uniqueness
(S)-2-(3-(Pyrrolidin-2-yl)phenyl)acetic acid is unique due to its specific chiral configuration and the combination of the pyrrolidine ring with the phenylacetic acid moiety. This unique structure contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
2-[3-[(2S)-pyrrolidin-2-yl]phenyl]acetic acid |
InChI |
InChI=1S/C12H15NO2/c14-12(15)8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1,3-4,7,11,13H,2,5-6,8H2,(H,14,15)/t11-/m0/s1 |
Clé InChI |
REEWOJVDEPWHFY-NSHDSACASA-N |
SMILES isomérique |
C1C[C@H](NC1)C2=CC=CC(=C2)CC(=O)O |
SMILES canonique |
C1CC(NC1)C2=CC=CC(=C2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12931087.png)

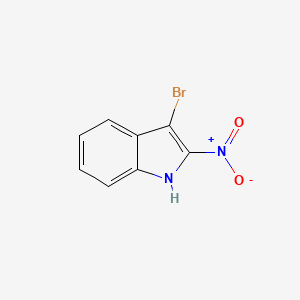
![[2-(Propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B12931112.png)
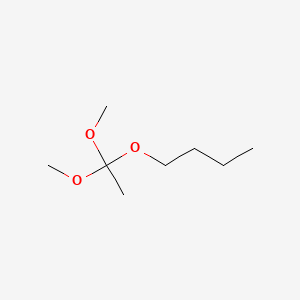
![3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline](/img/structure/B12931119.png)

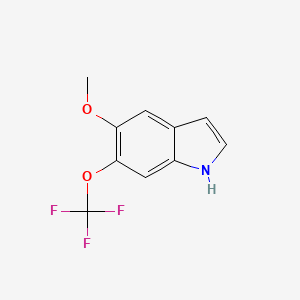
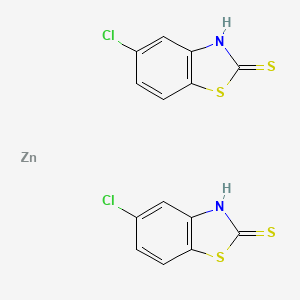

![7-Fluoro-4-iodobenzo[d]thiazol-2-amine](/img/structure/B12931157.png)
